![molecular formula C18H17N7O3 B2720069 N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide CAS No. 2034413-74-4](/img/structure/B2720069.png)
N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide” is a complex organic molecule. It contains several heterocyclic rings including an oxadiazole ring, a triazolo ring, and an isoxazole ring . The oxadiazole ring is a five-membered heterocyclic ring that contains two nitrogen atoms and one oxygen atom . The triazolo ring is a five-membered ring containing three nitrogen atoms, and the isoxazole ring is a five-membered ring containing one nitrogen atom and one oxygen atom .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve several steps and require a variety of chemical reactions . For example, the oxadiazole ring could be synthesized by reacting an appropriate amine with a carbonyl compound to form a hydrazone, which could then be cyclized under acidic conditions to form the oxadiazole ring . The triazolo ring could be formed through a similar process, starting with a different amine and carbonyl compound . The isoxazole ring could be formed through a cyclization reaction involving a nitrile and a hydroxylamine .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings . The oxadiazole ring would likely be planar due to the presence of the nitrogen and oxygen atoms, while the triazolo and isoxazole rings could have some degree of pyramidalization due to the presence of the nitrogen atoms . The overall shape of the molecule would likely be influenced by the presence of the various functional groups attached to the rings .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of the heterocyclic rings and the various functional groups . For example, the oxadiazole ring could potentially undergo nucleophilic substitution reactions at the carbon atom adjacent to the oxygen atom . The triazolo ring could potentially undergo electrophilic substitution reactions at the carbon atoms adjacent to the nitrogen atoms . The isoxazole ring could potentially undergo addition reactions at the carbon-carbon double bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the heterocyclic rings and the various functional groups . For example, the compound would likely have a relatively high melting point due to the presence of the nitrogen and oxygen atoms in the rings, which could form hydrogen bonds with other molecules . The compound would likely be soluble in polar solvents due to the presence of the polar nitrogen and oxygen atoms .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
Several studies have focused on synthesizing novel heterocyclic compounds and evaluating their antimicrobial and antifungal activities. For example, compounds with structures similar to the one have been synthesized and tested against various bacterial and fungal strains, showing significant biological activity. These findings indicate the potential use of such compounds in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Suresh, Lavanya, & Rao, 2016).
Synthesis of Novel Heterocyclic Compounds
Research has also been conducted on the synthesis of new heterocyclic compounds starting from various precursors, leading to the creation of novel structures with potential biological applications. This area of research is crucial for expanding the library of compounds available for further biological and pharmaceutical evaluation. The development of new synthetic methodologies can lead to the discovery of compounds with unique properties and applications in medicine and industry (Bayrak et al., 2009).
Biological Activity Evaluation
Another area of focus has been the evaluation of the biological activity of synthesized compounds. This includes studying their interactions with biological targets, mechanism of action, and potential therapeutic applications. Such research is vital for identifying compounds that could serve as leads for the development of new drugs or agrochemical products. The characterization and biological evaluation of these compounds provide insight into their potential uses and the possibility of advancing them through the drug discovery pipeline (Patel & Patel, 2015).
Eigenschaften
IUPAC Name |
N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O3/c1-10-20-18(28-23-10)11-6-7-25-14(8-11)21-22-15(25)9-19-17(26)16-12-4-2-3-5-13(12)27-24-16/h6-8H,2-5,9H2,1H3,(H,19,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMITAWDHKGKET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=NOC5=C4CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[1-(2,5-Dichlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2719987.png)
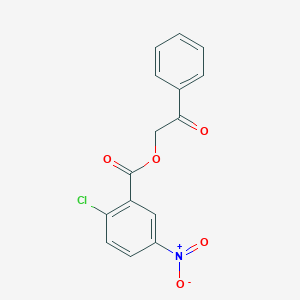
![7-methoxy-1,2-dihydrocyclopenta[b]indol-3(4H)-one](/img/structure/B2719989.png)
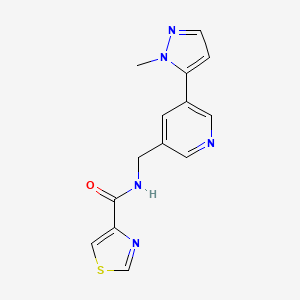
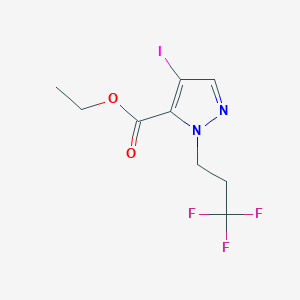
![2-(1H-1,3-benzodiazol-1-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2719995.png)

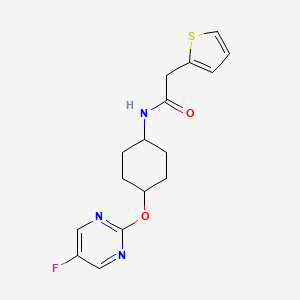
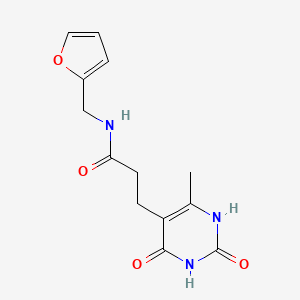

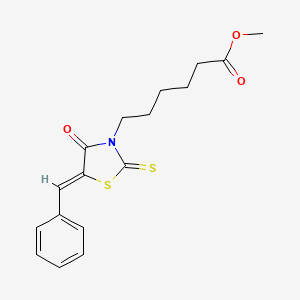
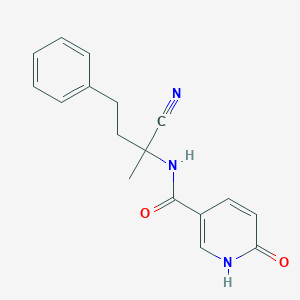

![2-Bromo-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide](/img/structure/B2720009.png)